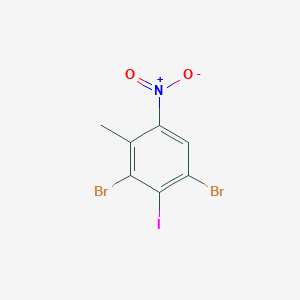
3,5-Dibromo-4-iodo-2-methylnitrobenzene
Cat. No. B8514720
M. Wt: 420.82 g/mol
InChI Key: HRFCNPGUMVHKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07342127B2
Procedure details


To a stirred solution of 2,6-dibromo-3-methyl-4-nitrophenol (2 g, 6.43 mmol) in CH2Cl2 (20 mL) at 0° C. was added Et3N (1.34 mL, 9.5 mmol) followed by dropwise addition of Tf2O (1.2 mL, 7 mmol). After warming to 20° C. and stirring 2 hr, the reaction was quenched with H2O . The organic layer was washed 1× with H2O and brine before drying over MgSO4. Without further purification, the resulting black oil, obtained after removal of the volatiles under vacuum, along with NaI (2 g, 13 mmol) was heated at 100° C. in DMF (15 mL) for 16 hr. Upon cooling, the reaction was diluted with Et2O, washed 2× with H2O and once with brine. After drying over MgSO4, the residue, obtained after removal of the volatiles under vacuum, was chromatographed on silica gel using 2-5% EtOAc/hexane as an eluent to yield 1.38 g of 3,5-dibromo-4-iodo-2-methylnitrobenzene (50%) as an off-white solid.







Yield
50%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Br:12])[C:3]=1O.CCN(CC)CC.O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O.[Na+].[I-:37]>C(Cl)Cl.CN(C=O)C.CCOCC>[Br:1][C:2]1[C:7]([CH3:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Br:12])[C:3]=1[I:37] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1C)[N+](=O)[O-])Br)O
|
|
Name
|
|
|
Quantity
|
1.34 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring 2 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed 1× with H2O and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
before drying over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Without further purification
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting black oil, obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removal of the volatiles under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 2× with H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue, obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after removal of the volatiles under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed on silica gel using 2-5% EtOAc/hexane as an eluent
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C=C(C1I)Br)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.38 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
